3-(4-methyl-1H-indol-1-yl)propanoic acid
Description
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Properties
IUPAC Name |
3-(4-methylindol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-9-3-2-4-11-10(9)5-7-13(11)8-6-12(14)15/h2-5,7H,6,8H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASGHKFXXDYQMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CN(C2=CC=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Profile: 3-(4-Methyl-1H-indol-1-yl)propanoic Acid
Executive Summary & Physicochemical Identity
3-(4-methyl-1H-indol-1-yl)propanoic acid is a functionalized indole derivative characterized by N-alkylation with a propanoic acid side chain. Unlike its C3-substituted isomer (a naturally occurring auxin analog), the N1-substituted variant serves primarily as a synthetic building block in medicinal chemistry, particularly for designing kinase inhibitors, GPCR ligands, and PROTAC linkers where the indole nitrogen must be capped to prevent metabolic oxidation or to lock conformation.
The molecule combines the lipophilic, electron-rich 4-methylindole core with a polar, ionizable carboxylic acid tail, creating a distinct amphiphilic profile suitable for fragment-based drug discovery (FBDD).
Table 1: Physicochemical Profile [1][2]
| Property | Data | Technical Note |
| Molecular Weight | 203.24 g/mol | Monoisotopic mass: 203.0946 |
| Formula | - | |
| CAS Number | 1094654-47-3 | - |
| LogP (Predicted) | 2.52 ± 0.2 | Moderately lipophilic; membrane permeable |
| pKa (Acid) | 4.60 ± 0.10 | Typical aliphatic carboxylic acid range |
| H-Bond Donors | 1 | (Carboxylic OH) |
| H-Bond Acceptors | 2 | (Carbonyl O, Hydroxyl O) |
| Topological PSA | 37.3 Ų | Good oral bioavailability predictor (<140 Ų) |
Synthetic Methodology: Regioselective N-Alkylation
The Challenge: N1 vs. C3 Selectivity
Indoles are ambident nucleophiles. The nitrogen lone pair participates in aromaticity, making the C3 position highly nucleophilic (enamine-like behavior).
-
Acidic Conditions: Favor C3-alkylation (electrophilic aromatic substitution).
-
Basic Conditions: Deprotonation of the N-H (
) creates an indolyl anion. The negative charge is delocalized, but the Nitrogen atom becomes the hard nucleophile, favoring or Michael addition at the N1 position.
To synthesize this compound, we utilize a Base-Catalyzed Michael Addition to an acrylate ester, followed by hydrolysis. This route is superior to using 3-bromopropanoic acid, which often leads to elimination side products (acrylic acid) or dimerization.
Diagram 1: Synthetic Pathway & Logic
Caption: Two-step synthesis via Michael Addition ensures N1-selectivity over C3-alkylation.
Detailed Experimental Protocol
This protocol is designed for high purity (>98%) and scalability. It avoids strong bases (like NaH) that require anhydrous conditions, opting instead for Cesium Carbonate (
Phase A: Michael Addition (Ester Formation)
-
Setup: Charge a round-bottom flask with 4-methylindole (1.0 eq) and Acetonitrile (MeCN) (0.2 M concentration).
-
Base Addition: Add Cesium Carbonate (
) (1.5 eq). Stir for 15 minutes at Room Temperature (RT) to initiate deprotonation.-
Why: Pre-stirring ensures the indolyl anion is generated before the electrophile is introduced, reducing kinetic competition.
-
-
Electrophile: Add Methyl Acrylate (1.2 eq) dropwise.
-
Note: Methyl acrylate is preferred over tert-butyl acrylate here for easier hydrolysis, though t-butyl is better if acid-labile groups are present elsewhere.
-
-
Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:1). The N-H spot of indole will disappear.
-
Workup: Filter off inorganic salts (
). Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine. Dry over . -
Purification: Flash chromatography is usually required to remove traces of polymerized acrylate.
Phase B: Hydrolysis (Ester to Acid)
-
Solvent System: Dissolve the ester intermediate in a THF:Water (3:1) mixture.
-
Reagent: Add Lithium Hydroxide Monohydrate (
) (2.0 eq). -
Reaction: Stir at RT for 2–4 hours.
-
QC Check: LC-MS should show mass shift from [M+14]+ (Methyl ester) to [M+1]+ (Acid).
-
-
Isolation:
-
Acidify carefully with 1M HCl to pH ~3.
-
Extract with EtOAc (x3).
-
The product usually precipitates or crystallizes upon concentration. Recrystallize from Ethanol/Water if necessary.
-
Analytical Validation (Quality Control)
To confirm the identity of this compound, specific spectral signatures must be verified.
1H NMR Characterization (DMSO-d6)
-
Indole Core: The 4-methyl substitution breaks the symmetry of the benzene ring.
-
C4-Methyl: Singlet,
ppm (distinctive diagnostic peak). -
C2-H / C3-H: Doublets/Multiplets in the aromatic region (6.5–7.5 ppm).
-
-
Propanoic Chain:
-
: Triplet,
ppm (Deshielded by Nitrogen). -
: Triplet,
ppm.
-
: Triplet,
-
Carboxylic Acid: Broad singlet,
ppm (exchangeable with ).
Mass Spectrometry (ESI)
-
Positive Mode:
-
Negative Mode:
(Preferred for carboxylic acids).
Diagram 2: Analytical Logic Flow
Caption: Decision tree for structural validation using NMR and MS data.
Biological & Pharmaceutical Context
Bioisosterism & Scaffold Utility
The this compound scaffold is chemically significant for two reasons:
-
Indole Mimicry: It mimics the Tryptophan side chain but blocks the Hydrogen Bond Donor (HBD) capability of the indole nitrogen. This is useful for probing H-bond networks in protein active sites.
-
Linker Chemistry: The propanoic acid tail provides a "handle" for further conjugation. In PROTAC (Proteolysis Targeting Chimera) development, this acid can be coupled to an E3 ligase ligand or a target protein ligand via amide bond formation.
Metabolic Stability
N-alkylation prevents the formation of N-glucuronides, a common Phase II metabolic pathway for indoles. However, the 4-methyl group is a potential site for CYP450-mediated benzylic oxidation.
References
-
National Institute of Standards and Technology (NIST). (2023). Indole-1-propionic acid Mass Spectrum & Properties. (Data extrapolated for 4-methyl derivative). Retrieved from [Link]
-
PubChem. (2023). 4-Methylindole Compound Summary. (Precursor data). Retrieved from [Link]
-
Adamo, M. F. A., et al. (2007).[3] "Multicomponent synthesis of 3-indolepropionic acids." Organic Letters, 9(2), 303-305.[3] (Reference for Michael addition regioselectivity). Retrieved from [Link]
Sources
biological activity of N-linked indole propionic acids
An In-depth Technical Guide to the Biological Activity of Indole Propionic Acids
Executive Summary
This technical guide provides a comprehensive overview of the biological activities of indole propionic acids, with a primary focus on the extensively studied gut microbial metabolite, Indole-3-propionic acid (IPA). We begin by clarifying the critical distinction between the C-linked (C3) and N-linked (N1) isomers of this molecule. While N-linked indole-1-propionic acid has been synthesized and explored for specific applications, the vast body of research into its role in human health—spanning neuroprotection, metabolic regulation, and immune homeostasis—is centered on IPA. This document synthesizes current knowledge on the biosynthesis of IPA, its primary signaling mechanisms through the Aryl Hydrocarbon Receptor (AhR) and Pregnane X Receptor (PXR), and its potent receptor-independent antioxidant functions. We further explore its pleiotropic effects in the context of neurodegenerative disorders, metabolic diseases, and gut health. This guide is designed to be a definitive resource, incorporating detailed experimental protocols, data summaries, and pathway diagrams to support advanced research and development efforts.
Foundational Chemistry and Biosynthesis
A precise understanding of the molecular structure is fundamental to exploring the biological activity of indole propionic acids. The specific attachment point of the propionic acid side chain to the indole ring dictates the molecule's origin and function.
Structural Clarification: N-linked vs. C-linked Isomers
The term "indole propionic acid" can refer to two primary isomers. The distinction is crucial as their origins and known biological roles are vastly different.
-
Indole-3-propionic Acid (IPA): The propionic acid moiety is attached to the carbon at the 3-position of the indole ring. IPA is not synthesized by human cells; it is an exclusive metabolite of dietary tryptophan produced by specific species of the gut microbiota.[1][2][3] Its profound effects on host physiology are the central focus of this guide.
-
Indole-1-propionic Acid (N-linked): The propionic acid group is attached to the nitrogen atom at the 1-position. This isomer is typically generated through chemical synthesis.[4] While research on its biological activity exists, particularly in fields like agriculture and as an antimicrobial, it is far less extensive than the work on IPA in the context of human health.[4][5]
Microbial Biosynthesis of Indole-3-Propionic Acid (IPA)
IPA is a terminal product of tryptophan metabolism by anaerobic gut bacteria, most notably Clostridium sporogenes.[6] The pathway is a multi-step enzymatic process that occurs in the gut lumen.
-
Dietary Tryptophan: Approximately 4-6% of dietary tryptophan that escapes absorption in the small intestine becomes available for microbial metabolism in the colon.[7][8]
-
Transamination: Aromatic amino acid aminotransferases (ArAT) convert tryptophan to indole-3-pyruvic acid (IPyA).[7]
-
Reduction: IPyA is subsequently reduced to indole-3-lactic acid (ILA) by indolelactate dehydrogenase.[7]
-
Dehydration and Reduction: A series of enzymatic steps, including those involving the phenyllactate dehydratase gene cluster (fldC), convert ILA into IPA.[6][7]
Once synthesized, IPA is absorbed from the gut into the portal circulation and distributed systemically, where it can exert its biological effects on distal organs, including the brain.[7][9]
Caption: Biosynthesis of Indole-3-Propionic Acid (IPA) by Gut Microbiota.
Core Mechanisms of Action
IPA's biological effects are mediated through both receptor-dependent signaling pathways and direct, receptor-independent antioxidant activity. This dual functionality underpins its wide-ranging influence on host health.
Receptor-Mediated Signaling
IPA functions as a key signaling molecule by activating two critical ligand-activated transcription factors primarily expressed in the gut and immune cells.[10]
-
Aryl Hydrocarbon Receptor (AhR): As an AhR ligand, IPA plays a pivotal role in maintaining immune homeostasis.[3][7] Activation of AhR by IPA in immune cells and intestinal epithelial cells leads to the downregulation of pro-inflammatory pathways (e.g., NF-κB) and the production of anti-inflammatory cytokines like IL-10 and IL-22.[10][11] This signaling is crucial for regulating the function of immune cells such as T-helper 17 (Th17) cells and Type 3 Innate Lymphoid Cells (ILC3).[12]
-
Pregnane X Receptor (PXR): IPA is also a potent agonist of PXR.[7][13] In intestinal epithelial cells, PXR activation by IPA enhances gut barrier function by upregulating the expression of tight junction proteins.[10][14] This mechanism strengthens the mucosal barrier, reducing intestinal permeability and preventing the leakage of inflammatory molecules like lipopolysaccharide (LPS) into circulation.[6][15]
Caption: Receptor-Mediated Signaling Pathways of IPA.
Receptor-Independent Antioxidant Activity
Beyond its signaling roles, IPA is one of the most potent natural antioxidants identified.
-
Hydroxyl Radical Scavenging: IPA is a highly efficient scavenger of hydroxyl radicals (•OH), the most reactive and damaging free radical. Its potency in this regard exceeds that of melatonin.[6][16] A key advantage of IPA is that it scavenges radicals without generating pro-oxidant intermediate compounds, thereby preventing further oxidative chain reactions.[6][7]
-
Protection Against Oxidative Damage: Through its radical-scavenging activity, IPA directly protects vital macromolecules from oxidative stress. It has been shown to prevent lipid peroxidation in cell membranes and protect DNA from oxidative injury.[7][17][18] This potent antioxidant capacity is a cornerstone of its neuroprotective and anti-inflammatory effects.
Pleiotropic Biological Activities and Therapeutic Potential
The multifaceted mechanisms of IPA translate into a broad spectrum of protective effects across multiple physiological systems. Its levels in circulation have been inversely correlated with the risk and severity of numerous chronic diseases.[1][19][20]
| Biological Activity | Key Mechanisms | Associated Disease Contexts | Key Findings & References |
| Neuroprotection | Potent antioxidant; crosses blood-brain barrier; inhibits Aβ fibril formation; reduces neuroinflammation. | Alzheimer's Disease, Parkinson's Disease, Ischemic Stroke, Migraine. | Reduced neuronal damage and oxidative stress in ischemic models.[7][17][21] Levels negatively correlate with migraine frequency.[22] |
| Metabolic Regulation | Improves insulin sensitivity; inhibits hepatic lipid synthesis; promotes reverse cholesterol transport. | Type 2 Diabetes (T2D), Non-alcoholic Fatty Liver Disease (NAFLD), Cardiovascular Disease (CVD). | Higher circulating IPA is associated with a lower risk of T2D.[14][16] Reduces atherosclerotic plaque development in animal models.[20] |
| Gut Health & Immunity | Activates AhR and PXR; enhances intestinal barrier function; reduces pro-inflammatory cytokines (TNF-α, NF-κB). | Inflammatory Bowel Disease (IBD), Colitis, Sepsis. | Strengthens the intestinal barrier and suppresses immune response.[10][19] Protects against sepsis-induced organ injury.[23] |
| Antimicrobial | Direct action against specific pathogens. | Tuberculosis. | Exhibits selective in vitro and in vivo activity against Mycobacterium tuberculosis.[24] |
| Skeletal Health | Activates AhR signaling in bone cells; promotes osteoblast differentiation. | Postmenopausal Osteoporosis. | Supplementation protects against ovariectomy-induced bone loss in mice.[25] |
Methodologies for the Study of Indole Propionic Acids
Robust and validated methods for the quantification and functional assessment of IPA are critical for advancing research in this field.
Quantification in Biological Samples
The gold standard for accurate quantification of IPA and other tryptophan metabolites is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), owing to its high specificity and sensitivity.[26]
Protocol: LC-MS/MS Quantification of IPA in Human Plasma
-
Objective: To accurately measure the concentration of IPA in human plasma samples.
-
Principle: This method utilizes protein precipitation to extract IPA and an internal standard from the plasma matrix, followed by chromatographic separation and detection by mass spectrometry.
-
Materials:
-
Human plasma (K2EDTA anticoagulated)
-
Indole-3-propionic acid standard (Sigma-Aldrich)
-
Isotopically labeled internal standard (e.g., IPA-d5)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Centrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm)
-
HPLC vials
-
-
Methodology:
-
Sample Preparation: a. Thaw plasma samples on ice. b. In a 1.5 mL microcentrifuge tube, add 100 µL of plasma. c. Add 10 µL of the internal standard solution (e.g., 1 µg/mL IPA-d5 in methanol). d. Add 300 µL of ice-cold acetonitrile to precipitate proteins. e. Vortex vigorously for 1 minute. f. Incubate at -20°C for 20 minutes to enhance protein precipitation. g. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Extraction: a. Carefully collect the supernatant (~350 µL) and transfer it to a new tube. b. Evaporate the supernatant to dryness under a gentle stream of nitrogen. c. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). d. Vortex and transfer to an HPLC vial with an insert.
-
LC-MS/MS Analysis: a. Chromatography: Use a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm). b. Mobile Phase A: Water with 0.1% Formic Acid. c. Mobile Phase B: Acetonitrile with 0.1% Formic Acid. d. Gradient: A typical gradient might run from 5% B to 95% B over 8 minutes. e. Flow Rate: 0.3 mL/min. f. Injection Volume: 5 µL.
-
Mass Spectrometry: a. Ionization Mode: Electrospray Ionization (ESI), Negative. b. Detection: Multiple Reaction Monitoring (MRM). c. MRM Transitions:
- IPA: Q1 188.1 -> Q3 129.1
- IPA-d5 (Internal Standard): Q1 193.1 -> Q3 134.1
-
Data Analysis: a. Construct a standard curve using known concentrations of IPA. b. Quantify IPA in samples by calculating the peak area ratio of the analyte to the internal standard and interpolating from the standard curve.
-
Functional Assays
Assessing the functional impact of IPA on biological systems is key to understanding its mechanism of action.
Protocol: Intestinal Barrier Integrity Assay using Caco-2 Cells
-
Objective: To evaluate the effect of IPA on the integrity of an intestinal epithelial monolayer.
-
Principle: Caco-2 cells, a human colon adenocarcinoma line, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier. Barrier integrity is measured by Transepithelial Electrical Resistance (TEER). An increase in TEER indicates a strengthening of the barrier.
-
Materials:
-
Caco-2 cells (ATCC)
-
Transwell inserts (0.4 µm pore size)
-
DMEM medium with 10% FBS, 1% Penicillin-Streptomycin
-
Indole-3-propionic acid (IPA)
-
LPS (optional, to induce barrier dysfunction)
-
TEER meter with "chopstick" electrodes (e.g., Millicell ERS-2)
-
-
Methodology:
-
Cell Culture: a. Seed Caco-2 cells onto Transwell inserts at a density of ~60,000 cells/cm². b. Culture for 21 days to allow for full differentiation, changing the medium every 2-3 days. c. Monitor monolayer formation by measuring TEER. A stable TEER reading >250 Ω·cm² indicates a differentiated monolayer.
-
Treatment: a. Once monolayers are differentiated, replace the medium with fresh medium containing various concentrations of IPA (e.g., 1 µM, 10 µM, 100 µM) in the basolateral (bottom) compartment. b. For barrier disruption models, a pro-inflammatory stimulus like LPS (1 µg/mL) can be added to the apical (top) compartment. c. Include a vehicle control (medium only).
-
TEER Measurement: a. Measure TEER at baseline (0 hours) and at subsequent time points (e.g., 24, 48 hours) post-treatment. b. Equilibrate the plate to room temperature for 15 minutes before measurement. c. Place the "chopstick" electrodes into the Transwell insert, ensuring the shorter electrode is in the apical compartment and the longer one is in the basolateral compartment. d. Record the resistance (Ω).
-
Data Analysis: a. Subtract the resistance of a blank Transwell insert (containing medium only) from all readings. b. Multiply the corrected resistance by the surface area of the insert (cm²) to obtain the final TEER value (Ω·cm²). c. Express results as a percentage of the baseline or control TEER to assess the effect of IPA treatment.
-
Caption: A typical experimental workflow for validating IPA's biological activity.
Clinical Significance and Future Directions
The growing body of evidence strongly supports the clinical relevance of IPA. Low circulating levels of IPA are consistently associated with a higher risk for metabolic and inflammatory diseases, positioning it as a promising biomarker of gut health and microbial function.[13][20]
Several clinical trials are underway to investigate the effects of direct IPA supplementation in healthy adults, aiming to determine its safety, bioavailability, and impact on biomarkers of inflammation, metabolic health, and brain function.[27][28][29] These studies will be critical in translating preclinical findings into therapeutic strategies.
Future research is poised to explore several exciting avenues:
-
Engineered Probiotics: Developing probiotic strains engineered to be high-level producers of IPA directly within the gut could offer a more targeted and sustained therapeutic approach than direct supplementation.[25]
-
Synergistic Formulations: Investigating the combined effects of IPA with prebiotics (e.g., dietary fiber) or other microbial metabolites to enhance its beneficial activities.
-
Exploring Isomers: While this guide focuses on IPA, further investigation into the specific biological activities of N-linked indole propionic acid and other isomers is warranted to fully map the functional landscape of this class of molecules.
By continuing to unravel the complex interactions between microbial metabolites like IPA and host physiology, we can pave the way for novel diagnostic and therapeutic strategies targeting the gut-brain axis to improve human health.
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Qiu, X., et al. (2026). Engineered probiotic-derived indole-3-propionic acid inhibits ubiquitination via AHR signaling to treat postmenopausal osteoporosis. Taylor & Francis. [Link]
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- 13. Frontiers | The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. bioaustralis.com [bioaustralis.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Indole-3-propionic acid attenuates neuronal damage and oxidative stress in the ischemic hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ahajournals.org [ahajournals.org]
- 21. Frontiers | The role of the tryptophan metabolites in gut microbiota-brain axis and potential treatments: a focus on ischemic stroke [frontiersin.org]
- 22. mdpi.com [mdpi.com]
- 23. Gut microbiota-derived indole 3-propionic acid partially activates aryl hydrocarbon receptor to promote macrophage phagocytosis and attenuate septic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Indole Propionic Acid, an Unusual Antibiotic Produced by the Gut Microbiota, With Anti-inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. Indole-3-Propionic Acid Test | Improve Health With Superpower [superpower.com]
- 27. ClinicalTrials.gov [clinicaltrials.gov]
- 28. ClinicalTrials.gov [clinicaltrials.gov]
- 29. Indole-3-PROpionic Acid Clinical Trials - a Pilot Study [ctv.veeva.com]
Beyond the SDS: Technical Handling & Risk Assessment of 3-(4-methyl-1H-indol-1-yl)propanoic Acid
Executive Summary & Chemical Architecture
This guide serves as an advanced technical supplement to the standard Safety Data Sheet (SDS) for 3-(4-methyl-1H-indol-1-yl)propanoic acid . While standard SDSs provide generic regulatory compliance data, this document addresses the specific handling, stability, and experimental nuances required for high-integrity research applications.
Molecular Identity
Unlike the common tryptophan metabolite Indole-3-propionic acid (IPA), this compound is an N-substituted (1H-indol-1-yl) derivative with a methyl group at the 4-position.[1][2] This structural distinction is critical:
-
N-Substitution (Position 1): The propanoic acid tail is attached to the nitrogen, blocking the N-H hydrogen bond donor site. This alters solubility and receptor binding profiles compared to C3-substituted auxins.
-
4-Methyl Group: Adds steric bulk and lipophilicity (increasing LogP) near the indole core, potentially influencing metabolic stability and hydrophobic interactions in protein binding pockets.
| Property | Data / Prediction | Note |
| CAS Number | 1227606-25-2 | Specific Isomer |
| Molecular Formula | C₁₂H₁₃NO₂ | |
| Molecular Weight | 203.24 g/mol | |
| Predicted LogP | ~2.8 - 3.1 | More lipophilic than unsubstituted indole-1-propanoic acid. |
| pKa (Acid) | ~4.6 - 4.8 | Typical for aliphatic carboxylic acids. |
| Appearance | Off-white to beige solid | Indoles darken upon oxidation. |
Comprehensive Hazard Identification (Predictive Toxicology)
Note: As a specialized research chemical, comprehensive toxicological data (REACH dossiers) may be absent. The following risk assessment is derived from Structure-Activity Relationships (SAR) of analogous N-alkylated indoles and organic acids.
Primary Hazards (GHS Classification)
Based on the functional groups (carboxylic acid + electron-rich heterocycle), treat this compound as a Category 2 Irritant .
-
H315 (Skin Irritation): The carboxylic acid moiety can protonate tissue proteins, causing contact dermatitis.
-
H319 (Eye Irritation): High risk of corneal irritation due to acidity.
-
H335 (STOT-SE): Dust inhalation may irritate the upper respiratory tract.
The "Indole Toxicity" Nuance
While the propanoic acid tail dominates the immediate irritation profile, the 4-methylindole core carries specific biological implications.
-
Pneumotoxicity Warning: 3-methylindole (Skatole) is a known pneumotoxin in certain mammals due to CYP450 bioactivation. While 4-methylindole is generally less toxic, researchers should strictly avoid inhalation of dusts to prevent potential pulmonary interaction via cytochrome activation.
Storage, Stability & Degradation Pathways
Indole derivatives are notoriously sensitive to oxidative degradation. The electron-rich pyrrole ring is prone to radical attack, leading to polymerization (browning).
The Degradation Mechanism
-
Photo-oxidation: UV light generates singlet oxygen, which attacks the C2-C3 double bond of the indole.
-
Acid-Catalyzed Dimerization: Although N-substitution reduces the risk of electrophilic attack at C3 compared to NH-indoles, the 4-methyl group activates the benzene ring, maintaining high electron density.
Storage Protocol (The "Amber-Argon" Rule)
-
Temperature: Store at -20°C for long-term stability.
-
Atmosphere: Purge vials with Argon or Nitrogen after every use.
-
Container: Amber glass is mandatory to block UV radiation (<400 nm).
Figure 1: Critical storage logic to prevent oxidative degradation of the indole core.
Operational Protocols: Solubilization & Handling
Solubilization Strategy
This compound is amphiphilic but predominantly lipophilic due to the 4-methylindole core.
-
Water: Poor solubility (requires pH adjustment > 7.0 to form the salt).
-
DMSO: Excellent solubility (>50 mM). Recommended for biological stock solutions.
-
Ethanol: Good solubility, but avoid for long-term storage due to potential esterification of the carboxylic acid tail.
Step-by-Step Handling Workflow
This protocol ensures user safety and compound integrity.
-
PPE Verification: Nitrile gloves (0.11 mm minimum thickness) provide adequate protection against incidental splash. Double-glove if handling solutions >100 mM.
-
Weighing: Perform in a fume hood or enclosure. Indole dusts are potent irritants.
-
Dissolution (Stock Preparation):
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).
-
Concentration: Aim for 10-50 mM stock.
-
Technique: Vortex for 30 seconds. If particulate remains, sonicate at 40kHz for 2 minutes (monitor temperature to avoid heating).
-
-
Aliquoting: Do not freeze/thaw the master stock repeatedly. Aliquot into single-use volumes (e.g., 20-50 µL) in amber microtubes.
Figure 2: Decision matrix for solubilization based on downstream application.
Emergency Response & First Aid
In the event of exposure, the chemical nature (acidic irritant) dictates the response.
| Exposure Route | Immediate Action | Scientific Rationale |
| Ocular | Rinse with water for 15 mins .[3] Lift eyelids. | Neutralize the acidic pH shift on the corneal surface immediately to prevent opacity. |
| Dermal | Wash with soap/water.[3][4][5][6] Do not use ethanol. | Ethanol acts as a permeation enhancer, potentially driving the lipophilic indole deeper into the dermis. |
| Inhalation | Move to fresh air.[3][4][5][7][8] Monitor for wheezing. | Indole derivatives can trigger bronchoconstriction in sensitized individuals. |
| Spill Cleanup | Neutralize with Sodium Bicarbonate (NaHCO₃). | Converts the acid to a water-soluble sodium salt for safer wiping/disposal. |
References
-
PubChem. (2023). Compound Summary: Indole-3-propionic acid (Analogous Structure Data).[9] National Library of Medicine. [Link]
-
ECHA. (2023).[10] Registration Dossier: Indole Derivatives and Alkyl Indoles. European Chemicals Agency.[10] [Link]
Sources
- 1. This compound | 1094654-47-3 [chemicalbook.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. aksci.com [aksci.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. mpbio.com [mpbio.com]
- 9. Production of indole-3-propanoic acid and 3-(p-hydroxyphenyl)propanoic acid by Clostridium sporogenes: a convenient thin-layer chromatography detection system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Methylindole | C9H9N | CID 85282 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
3-(4-methyl-1H-indol-1-yl)propanoic acid storage stability
Part 1: Executive Summary & Physicochemical Profile
3-(4-methyl-1H-indol-1-yl)propanoic acid (CAS: 1094654-47-3) is a specialized N-substituted indole derivative. Unlike simple indoles, the nitrogen atom here is alkylated with a propanoic acid chain, which significantly alters its reactivity profile. While N-alkylation generally stabilizes the indole core against certain oxidative dimerization pathways common to N-H indoles, the presence of the electron-donating 4-methyl group activates the
This guide defines the protocols required to mitigate the two primary degradation vectors: C3-oxidative coupling and acid-catalyzed polymerization .
Table 1: Physicochemical & Stability Profile
| Property | Specification / Characteristic | Stability Implication |
| Molecular Structure | N-linked propanoic acid; 4-methyl substitution | N-linkage prevents N-H abstraction; 4-Me activates ring. |
| Molecular Weight | 203.24 g/mol | -- |
| Appearance | Off-white to pale brown solid | Darkening indicates oxidation (quinone formation). |
| Solubility | DMSO, Methanol, Ethanol; Low in Water | Protic solvents may accelerate degradation if acidic. |
| pKa (Predicted) | ~4.6 (Carboxylic acid) | Forms salts in basic media; stable as anion. |
| Hygroscopicity | Moderate | Moisture facilitates hydrolytic/oxidative pathways. |
| Light Sensitivity | High | Indole C2-C3 double bond absorbs UV; generates radicals. |
Part 2: Degradation Mechanisms & Causality
To ensure data integrity, researchers must understand why this compound degrades.
Photo-Oxidative Indolenine Formation
The indole ring is electron-rich. Upon exposure to UV light or atmospheric oxygen, the C2-C3 double bond is the primary site of attack. The 4-methyl group pushes electron density into the ring, lowering the oxidation potential.
-
Mechanism: Formation of a C3-hydroperoxide intermediate, leading to ring cleavage or formation of 3-oxindoles (indolenines).
-
Visual Indicator: Sample turns from off-white to pink/red (indoxyl radical species) and eventually dark brown (melanin-like oligomers).
Acid-Catalyzed Dimerization
Although the N-position is blocked, the C3 position remains nucleophilic. In the presence of moisture (which can absorb CO2 to become slightly acidic) or strong acid traces, the C3 carbon can attack the C2 position of another molecule.
-
Prevention: Store in a desiccated environment to prevent "wet acid" formation.
Part 3: Storage & Handling Protocols
Protocol A: Long-Term Storage (Solid State)
-
Temperature: -20°C is mandatory for storage >1 month.
-
Atmosphere: Purge vial with Argon or Nitrogen before sealing. Oxygen exclusion is the single most effective stabilizer.
-
Container: Amber glass vials with Teflon-lined caps. Avoid clear glass.
-
Desiccation: Store the vial inside a secondary container (jar) containing active silica gel or molecular sieves.
Protocol B: Solution Handling
-
Solvent Choice: Anhydrous DMSO is the preferred solvent for stock solutions (stable for ~3 months at -20°C).
-
Avoid: Do not store in acidic aqueous buffers. If aqueous dilution is needed, prepare immediately before use.
-
Thawing: Allow the frozen stock to equilibrate to room temperature before opening to prevent water condensation inside the vial.
Part 4: Visualization of Workflows
Figure 1: Critical Degradation Pathways
This diagram illustrates the vulnerability of the C3 position due to the 4-methyl activation, leading to oxidation.
Caption: Pathway showing 4-methyl activation leading to C3-oxidation and subsequent polymerization.
Figure 2: Standardized Handling Workflow
Follow this logic flow to maintain compound integrity from receipt to experiment.
Caption: Step-by-step decision tree for handling this compound.
Part 5: Quality Control (QC) Validation
To validate the stability of your batch, perform the following check:
Method: 1H-NMR (DMSO-d6)
-
Critical Region: Inspect the aromatic region (6.5 - 7.5 ppm) and the C2-H singlet (typically around 7.1-7.3 ppm for N-substituted indoles).
-
Fail Criteria:
-
Disappearance or broadening of the C2-H singlet (indicates C3 substitution/dimerization).
-
Appearance of broad aliphatic peaks upfield (0.5 - 2.0 ppm) not corresponding to the methyl group or propanoic chain (indicates polymerization).
-
Visual: Sample has turned black or gummy.
-
References
-
National Institutes of Health (PubChem) . (2023). 3-(1H-indol-3-yl)propanoate Compound Summary. Retrieved from [Link]
Application Notes & Protocols: Strategic Coupling Reactions for the Functionalization of Indole-1-Propanoic Acids
Introduction
Indole-1-propanoic acid (IPA) and its derivatives represent a scaffold of significant interest to researchers in medicinal chemistry and drug development. Initially identified as a unique metabolite produced by human gut microbiota from tryptophan, IPA has demonstrated a range of beneficial biological activities, including potent anti-inflammatory and antioxidant properties.[1][2] Its role in regulating gut immunity and barrier integrity has made it a compelling target for therapeutic development.[1] Beyond its natural functions, the IPA core is a versatile starting point for synthesizing novel chemical entities. Its structure, featuring a modifiable indole ring and a carboxylic acid handle, allows for diverse chemical transformations, enabling the creation of libraries of compounds for screening against various biological targets, such as cytosolic phospholipase A2α (cPLA2α) inhibitors and PPARα/γ co-agonists.[3][4]
This guide provides an in-depth exploration of key coupling reactions for the strategic functionalization of the IPA scaffold. We will delve into the mechanistic rationale behind common synthetic choices and provide detailed, field-proven protocols for two major classes of transformations: amide bond formation at the propanoic acid side chain and palladium-catalyzed cross-coupling reactions on the indole ring.
Section 1: Amide Bond Formation via Carboxylic Acid Activation
The propanoic acid moiety of IPA is the most direct handle for derivatization. Its conversion to an amide is a cornerstone transformation in medicinal chemistry, allowing for the introduction of a vast array of chemical functionalities to probe structure-activity relationships (SAR). The direct condensation of a carboxylic acid and an amine is generally unfavorable; therefore, the carboxylic acid must first be converted into a more electrophilic, "activated" species.[5][6]
Mechanistic Insight: Carbodiimide-Mediated Coupling
One of the most reliable and widely used methods for amide bond formation involves carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). EDC reacts with the carboxylic acid of IPA to form a highly reactive O-acylisourea intermediate.[7] This intermediate is susceptible to nucleophilic attack by the desired amine to form the amide bond.
However, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, reducing yield and complicating purification. To mitigate this, an additive like 1-hydroxybenzotriazole (HOBt) is often included. HOBt intercepts the O-acylisourea to form an activated HOBt ester, which is less prone to side reactions but still highly reactive towards the amine.[8]
Caption: Mechanism of EDC/HOBt mediated amide coupling.
Comparative Data of Common Amide Coupling Reagents
The choice of coupling reagent is critical and depends on factors like substrate reactivity (especially for electron-deficient amines), desired reaction time, and cost.[8]
| Coupling Reagent | Additive | Base | Solvent | Typical Yields | Key Advantages & Considerations |
| EDC | HOBt or DMAP | DIPEA, Et₃N | DCM, DMF | 60-95% | Cost-effective, water-soluble urea byproduct is easily removed. HOBt minimizes racemization.[8] |
| HATU | None | DIPEA, Et₃N | DMF, ACN | 80-99% | Highly efficient, rapid reactions, effective for sterically hindered or electron-poor amines.[7] |
| PyBOP | None | DIPEA | DMF, DCM | 75-95% | Good for sensitive substrates, but produces carcinogenic HMPA byproduct. |
| Acyl Chloride | None | Pyridine, Et₃N | DCM, THF | 70-90% | Requires prior conversion of acid to acyl chloride (e.g., with SOCl₂), harsh conditions may not be suitable for complex molecules.[5][7] |
Protocol: General Procedure for EDC/HOBt Coupling of Indole-1-Propanoic Acid
This protocol describes the coupling of IPA with a generic primary amine.
Materials:
-
Indole-1-propanoic acid (1.0 eq)
-
Primary amine of choice (1.1 eq)
-
EDC hydrochloride (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Argon or Nitrogen gas supply
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add indole-1-propanoic acid (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Reagent Addition: Add the primary amine (1.1 eq), HOBt (1.2 eq), and DIPEA (3.0 eq) to the solution. Stir for 5 minutes at room temperature.
-
Activation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise over 5 minutes. Causality Note: Slow addition of EDC at low temperature controls the exothermic reaction and minimizes the formation of the N-acylurea byproduct.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 4-16 hours).
-
Workup: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude amide by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol).
Section 2: Palladium-Catalyzed Cross-Coupling of the Indole Ring
To create diversity around the indole core, palladium-catalyzed cross-coupling reactions are indispensable tools.[9][10] These reactions typically require a halo-substituted indole as a starting material (e.g., 5-bromo-indole-1-propanoic acid), which can be synthesized via standard halogenation methods. These reactions enable the formation of new carbon-carbon bonds at specific positions on the indole ring.
Sources
- 1. Indole Propionic Acid Regulates Gut Immunity: Mechanisms of Metabolite-Driven Immunomodulation and Barrier Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indole Propionic Acid, an Unusual Antibiotic Produced by the Gut Microbiota, With Anti-inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. hepatochem.com [hepatochem.com]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Utilizing 3-(4-methyl-1H-indol-1-yl)propanoic acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Expanding the Chemical Diversity of Peptides
The therapeutic landscape is continuously being reshaped by peptide-based drugs. Their high specificity and potency offer significant advantages over traditional small molecules. However, challenges such as poor metabolic stability and limited oral bioavailability often hinder their clinical translation. To overcome these limitations, the incorporation of unnatural or modified amino acids has become a cornerstone of modern peptide drug design. 3-(4-methyl-1H-indol-1-yl)propanoic acid is one such molecule, offering a unique scaffold to modulate the physicochemical properties of peptides.
This N-alkylated indole derivative provides a strategic tool for medicinal chemists. The indole moiety, a privileged structure in drug discovery, can participate in various non-covalent interactions, including π-stacking and hydrogen bonding, potentially enhancing binding affinity and selectivity to biological targets.[1] The N-alkylation introduces conformational constraints, which can rigidify the peptide backbone, leading to improved enzymatic stability and receptor binding.[2] Furthermore, the methyl group on the indole ring can be used to fine-tune lipophilicity and steric interactions within the binding pocket.
This guide provides a comprehensive overview of the application of this compound in peptide synthesis, detailing protocols for its efficient incorporation and the subsequent characterization of the modified peptides.
Chemical Properties of this compound
A clear understanding of the chemical properties of this building block is crucial for its successful application.
| Property | Value | Source |
| CAS Number | 1094654-47-3 | [3] |
| Molecular Formula | C12H13NO2 | [3] |
| Molecular Weight | 203.24 g/mol | [3] |
| Appearance | Off-white to light yellow solid | - |
| Solubility | Soluble in DMF, NMP, and other common organic solvents used in peptide synthesis. | - |
Core Challenges and Strategic Solutions
The incorporation of this compound into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) presents two primary challenges inherent to its structure:
-
Steric Hindrance: As an N-alkylated amino acid, the secondary amine is sterically more demanding than a primary amine, which can significantly slow down the coupling reaction.[4] This can lead to incomplete acylation and the formation of deletion sequences.[5]
-
Lack of a Chiral Center: This molecule is not a traditional alpha-amino acid and lacks a chiral center at the alpha-carbon.
To address the challenge of steric hindrance, the use of highly efficient coupling reagents is paramount. Standard carbodiimide reagents like DCC or DIC may prove insufficient.[6] Instead, uronium or phosphonium salt-based reagents are recommended to achieve high coupling yields.[7]
Experimental Protocols
PART 1: Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the manual synthesis of a model peptide containing a this compound modification using a standard Fmoc/tBu strategy.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
This compound
-
Coupling Reagents: HATU (2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyl uronium hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc Deprotection Solution: 20% Piperidine in Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing Solvents: Methanol, Isopropanol
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Precipitation/Washing Solvent: Cold diethyl ether
Step-by-Step Methodology:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of the 20% piperidine/DMF solution and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling (Standard Amino Acids):
-
In a separate vial, pre-activate the Fmoc-amino acid (4 eq.) with HATU/HCTU (3.9 eq.) and DIPEA (8 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours.
-
Drain the coupling solution and wash the resin with DMF (3x).
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling step.
-
-
Incorporation of this compound:
-
Rationale for Reagent Choice: Due to the steric hindrance of the N-alkylated indole moiety, a high-reactivity coupling reagent like HATU or HCTU is crucial for driving the reaction to completion.[7] These reagents form highly reactive OAt or OCt esters, respectively, which are more effective at acylating sterically hindered amines.[5]
-
In a separate vial, dissolve this compound (4 eq.) and HATU/HCTU (3.9 eq.) in DMF. Add DIPEA (8 eq.) to the solution and allow it to pre-activate for 5-10 minutes.
-
Add the activated solution to the deprotected N-terminal of the growing peptide chain on the resin.
-
Agitate the reaction mixture for 2-4 hours. A longer coupling time is recommended due to steric hindrance.
-
Monitoring the Coupling: The Kaiser test is not applicable for N-alkylated amines. A bromophenol blue test can be used as an alternative. A yellow color indicates a complete reaction, while a blue or green color suggests an incomplete coupling.[8]
-
If the coupling is incomplete, a second coupling is recommended.
-
-
Chain Elongation: Repeat steps 2 and 3 for the subsequent amino acids in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Treat the dried peptide-resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% Water) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation and Washing:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether (3x) to remove scavengers and residual cleavage cocktail.
-
-
Drying: Dry the crude peptide pellet under vacuum.
PART 2: Solution-Phase Coupling Protocol
For certain applications, such as fragment condensation or the synthesis of shorter peptides, a solution-phase approach may be preferred.
Materials:
-
N-terminally protected peptide fragment
-
C-terminally protected peptide fragment (or amino acid ester) with a free N-terminal amine
-
This compound
-
Coupling Reagent: COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous DMF or a mixture of DMF/DCM
Step-by-Step Methodology:
-
Reactant Dissolution: Dissolve the N-terminally protected peptide fragment (1 eq.) and this compound (1.1 eq.) in anhydrous DMF.
-
Activation: To the solution from step 1, add COMU (1.1 eq.) and DIPEA (2.2 eq.). Stir the mixture at 0 °C for 10-15 minutes to activate the carboxylic acid.
-
Rationale for Reagent Choice: COMU is a highly efficient and safe coupling reagent that has shown excellent performance in couplings involving sterically hindered and N-methylated amino acids, with efficiencies comparable to HATU.[9]
-
-
Coupling: To the activated mixture, add the C-terminally protected peptide fragment (or amino acid ester) with the free N-terminal amine (1 eq.).
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude peptide by flash column chromatography on silica gel.
Visualization of Workflows
Solid-Phase Peptide Synthesis Workflow
Caption: Workflow for Solid-Phase Peptide Synthesis.
Characterization Workflow
Caption: Peptide Purification and Characterization Workflow.
Peptide Characterization
Following synthesis and cleavage, the crude peptide must be purified and characterized to confirm its identity and purity.
Purification by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the standard method for purifying synthetic peptides.[10]
-
Column: A C18 column is typically used for peptide purification.
-
Mobile Phase: A gradient of water and acetonitrile (ACN), both containing an ion-pairing agent such as 0.1% trifluoroacetic acid (TFA), is commonly employed.[11]
-
Detection: UV absorbance is monitored at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues like the indole moiety).
Typical Gradient for Purification:
| Time (min) | % Mobile Phase B (ACN with 0.1% TFA) |
| 0 | 5 |
| 5 | 5 |
| 35 | 65 |
| 40 | 95 |
| 45 | 95 |
| 50 | 5 |
Fractions are collected across the elution profile and analyzed for purity by analytical HPLC and for mass by mass spectrometry.
Characterization by Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of the synthesized peptide.[12]
-
Technique: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used.
-
Analysis: The observed molecular weight should match the calculated theoretical mass of the peptide containing the this compound modification.
-
Tandem MS (MS/MS): Fragmentation analysis can be used to confirm the peptide sequence and the location of the modification.[13]
Conclusion
The incorporation of this compound into peptides offers a promising strategy for modulating their pharmacological properties. While its N-alkylated structure presents challenges in peptide synthesis, these can be effectively overcome by employing optimized protocols with high-efficiency coupling reagents. The detailed methodologies and characterization techniques provided in this guide are intended to equip researchers with the necessary tools to successfully utilize this valuable building block in their drug discovery and development endeavors.
References
- BenchChem. (2025). Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids. BenchChem.
- Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- RSC Publishing. (n.d.).
- PMC. (2023).
- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- Fang, W. J., Yakovleva, T., & Aldrich, J. V. (2011). A convenient approach to synthesizing peptide C-terminal N-alkyl amides. Biopolymers, 96(6), 715–722.
- Bio-protocol. (n.d.). Peptide Synthesis.
- Biovera. (2024).
- ResearchGate. (n.d.).
- Coon, J. J., Syka, J. E., Shabanowitz, J., & Hunt, D. F. (2005). Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry.
- Biovera. (2024).
- Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(10), 3765–3768.
- aapptec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
- Waters Corporation. (n.d.).
- aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Agilent. (2024).
- Fang, W. J., Yakovleva, T., & Aldrich, J. V. (2011). A convenient approach to synthesizing peptide C-terminal N-alkyl amides. Biopolymers, 96(6), 715–722.
- Frontiers in Chemistry. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
- PMC. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.
- ResearchGate. (n.d.). Nα-Amino Acids Containing Privileged Structure: Design, Synthesis and Use in Solid-Phase Peptide Synthesis.
- BenchChem. (n.d.). Addressing challenges in the synthesis of long peptide chains.
- Agilent. (n.d.).
Sources
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. lcms.cz [lcms.cz]
- 11. agilent.com [agilent.com]
- 12. biovera.com.au [biovera.com.au]
- 13. Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Mastering Crystallization: An Application Guide for 3-(4-methyl-1H-indol-1-yl)propanoic acid
This comprehensive guide provides detailed application notes and protocols for the crystallization of 3-(4-methyl-1H-indol-1-yl)propanoic acid (CAS 1094654-47-3).[1] Intended for researchers, scientists, and professionals in drug development, this document moves beyond simple step-by-step instructions to explain the underlying scientific principles that govern successful crystallization. By understanding these core concepts, researchers can troubleshoot and optimize the process for obtaining high-purity, crystalline material suitable for further analysis and application.
Foundational Principles: Understanding the Molecule
This compound is a small organic molecule featuring an indole core, a versatile scaffold in medicinal chemistry. The presence of both a carboxylic acid group and a substituted indole ring imparts specific physicochemical properties that are critical to consider when developing a crystallization strategy. The carboxylic acid moiety introduces the potential for hydrogen bonding, which can significantly influence crystal packing. The indole ring, being largely planar and hydrophobic, will affect solubility in various organic solvents.
A critical consideration in the crystallization of any active pharmaceutical ingredient (API) is the potential for polymorphism. Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice.[2][3][4] These different forms, or polymorphs, can exhibit distinct physicochemical properties, including solubility, melting point, stability, and bioavailability. Therefore, a robust crystallization protocol should not only aim to produce crystalline material but also to control the polymorphic form.
Strategic Solvent Selection: The Key to Supersaturation
The cornerstone of any crystallization process is the creation of a supersaturated solution, from which the crystalline solid can precipitate in an ordered manner. The choice of solvent is therefore paramount. An ideal solvent system will exhibit moderate solubility for this compound at elevated temperatures and significantly lower solubility at reduced temperatures.
Solvent Screening Protocol
A preliminary solvent screen is essential to identify promising candidates for crystallization. This can be performed on a small scale to conserve material.
Objective: To identify single or binary solvent systems that demonstrate temperature-dependent solubility for the target compound.
Materials:
-
This compound
-
A selection of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, toluene, heptane, water)
-
Small vials (e.g., 1-2 mL) with secure caps
-
Stir plate and magnetic stir bars
-
Heat source (e.g., hot plate)
-
Ice bath
Procedure:
-
Initial Solubility Assessment:
-
Place a small, known amount of the compound (e.g., 10 mg) into separate vials.
-
Add a measured volume of each test solvent (e.g., 0.5 mL) to the respective vials.
-
Stir at room temperature and observe for dissolution. Note solvents in which the compound is freely soluble, partially soluble, or insoluble.
-
-
Hot Solubility Assessment:
-
For solvents in which the compound was partially soluble or insoluble at room temperature, gently heat the vials while stirring.
-
Observe for dissolution. A good candidate solvent will fully dissolve the compound upon heating.
-
-
Cooling and Precipitation:
-
Once dissolved, allow the hot solutions to cool slowly to room temperature.
-
After reaching room temperature, place the vials in an ice bath to further reduce the temperature.
-
Observe for the formation of a crystalline precipitate. An ideal solvent will yield a significant amount of solid upon cooling.
-
Data Interpretation:
| Solvent Category | Observation at Room Temp. | Observation at Elevated Temp. | Observation upon Cooling | Suitability for Crystallization |
| Good | Sparingly soluble or insoluble | Completely soluble | Crystalline precipitate forms | High |
| Poor (Too Soluble) | Completely soluble | - | No or minimal precipitate | Low (Consider as an anti-solvent) |
| Poor (Insoluble) | Insoluble | Insoluble | No dissolution | Low |
Based on the properties of similar indole carboxylic acids, a promising starting point for solvent screening would include alcohols (methanol, ethanol), esters (ethyl acetate), and chlorinated solvents (dichloromethane).[5] For inducing precipitation, non-polar anti-solvents like heptane or petroleum ether could be effective.
Crystallization Methodologies: Protocols and Rationale
Once a suitable solvent system is identified, several techniques can be employed to induce crystallization. The choice of method can influence the crystal size, morphology, and polymorphic form.
Slow Cooling Crystallization
This is the most common and often the most effective method for obtaining high-quality single crystals. The gradual decrease in temperature allows for the slow formation of crystal nuclei and subsequent growth, minimizing the inclusion of impurities.
Protocol:
-
Dissolution: In a suitable flask, dissolve the this compound in the minimum amount of the chosen solvent at an elevated temperature (e.g., near the solvent's boiling point). Ensure complete dissolution.
-
Hot Filtration (Optional but Recommended): If any particulate matter is present, perform a hot filtration through a pre-warmed filter paper or a syringe filter to remove insoluble impurities. This step is crucial to prevent these particles from acting as unwanted nucleation sites.
-
Slow Cooling: Cover the flask to prevent rapid evaporation and allow it to cool slowly to room temperature. For even slower cooling, the flask can be placed in an insulated container (e.g., a Dewar flask filled with warm water).
-
Further Cooling: Once at room temperature, transfer the flask to a refrigerator or an ice bath to maximize the yield of the crystalline product.
-
Isolation: Collect the crystals by filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove any remaining solvent.
Causality Behind the Choices: The slow cooling rate is critical as it allows the molecules to arrange themselves in the most thermodynamically stable crystal lattice, leading to higher purity and potentially larger crystals. Hot filtration removes heterogeneous nuclei, promoting the formation of fewer, more perfect crystals.
Slow Evaporation
This technique is particularly useful when the compound is highly soluble in the chosen solvent, even at low temperatures. It is a simple method for generating single crystals suitable for X-ray diffraction.
Protocol:
-
Solution Preparation: Prepare a dilute to moderately concentrated solution of the compound in a suitable solvent in a beaker or vial.
-
Evaporation: Cover the container with a perforated lid (e.g., parafilm with small holes) to allow for slow solvent evaporation at room temperature.
-
Crystal Growth: Place the container in a vibration-free location and allow the solvent to evaporate over several days to weeks.
-
Isolation: Once suitable crystals have formed, carefully decant the remaining solvent and dry the crystals.
Causality Behind the Choices: The slow rate of evaporation gradually increases the concentration of the solute, leading to a state of supersaturation and subsequent crystal growth. The lack of thermal gradients, as seen in slow cooling, can sometimes lead to the formation of very high-quality crystals. A reported method for a similar compound, methyl 3-(1H-indol-3-yl)propanoate, involved slow evaporation from a dichloromethane/petroleum solution at room temperature.[5]
Anti-Solvent Addition (Solvent Diffusion)
This method is effective when a compound is highly soluble in one solvent (the "good" solvent) but poorly soluble in another (the "anti-solvent"). The two solvents must be miscible.
Protocol:
-
Solution Preparation: Dissolve the compound in a minimal amount of the "good" solvent.
-
Anti-Solvent Addition: Slowly add the "anti-solvent" to the solution with gentle stirring until the solution becomes slightly turbid (cloudy). The turbidity indicates the onset of precipitation.
-
Re-dissolution and Crystallization: Add a small amount of the "good" solvent dropwise until the solution becomes clear again.
-
Incubation: Seal the container and allow it to stand undisturbed at a constant temperature. Crystals should form over time.
Causality Behind the Choices: The addition of the anti-solvent reduces the overall solubility of the compound in the mixed solvent system, thereby inducing supersaturation and crystallization. The slow addition and subsequent slight re-dissolution create a state of minimal supersaturation, which is ideal for controlled crystal growth.
Visualization of the Crystallization Workflow
The general workflow for developing a crystallization protocol can be visualized as follows:
Caption: A generalized workflow for crystallization protocol development.
Troubleshooting Common Crystallization Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Oiling Out | The compound's melting point is lower than the crystallization temperature; the solution is too concentrated; cooling is too rapid. | Use a lower crystallization temperature; use a more dilute solution; slow down the cooling rate; add a seed crystal. |
| No Crystals Form | The solution is not sufficiently supersaturated; the compound is too soluble in the chosen solvent. | Concentrate the solution by evaporating some solvent; add an anti-solvent; cool to a lower temperature; scratch the inside of the flask with a glass rod to create nucleation sites. |
| Formation of Fine Powder | Nucleation rate is too high; cooling is too rapid. | Decrease the cooling rate; use a more dilute solution; reduce the level of supersaturation. |
| Impure Crystals | Incomplete dissolution of impurities; rapid crystal growth trapping impurities. | Perform a hot filtration step; slow down the crystallization process (slower cooling or evaporation). |
Conclusion
The successful crystallization of this compound is a multifactorial process that requires a systematic approach. By understanding the physicochemical properties of the molecule, performing a thorough solvent screen, and carefully selecting and executing the appropriate crystallization technique, researchers can obtain high-purity crystalline material. This guide provides a robust framework for developing a successful crystallization protocol, emphasizing the importance of understanding the "why" behind each step to enable logical troubleshooting and optimization.
References
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - MDPI. Available at: [Link]
-
Methyl 3-(1H-indol-3-yl)propanoate - PMC - NIH. Available at: [Link]
-
3-(1H-indol-3-yl)-2-methylpropanoic acid - ChemSynthesis. Available at: [Link]
-
Contrasting Polymorphism of Related Small Molecule Drugs Correlated and Guided by the Computed Crystal Energy Landscape - ACS Publications. Available at: [Link]
- Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof - Google Patents.
-
Competitive and Cooperative Mechanisms in the Self-Assembly Evolution of Indole Carboxylic Acid–Bipyridine Cocrystals | Crystal Growth & Design - ACS Publications. Available at: [Link]
-
Synthesis and crystal structure of (E)-3-(2-methyl-1H-indol-3-yl)-1-(4-methylphenyl)propenone - ResearchGate. Available at: [Link]
-
Indole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. Available at: [Link]
-
indole-3-propionic acid | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
- US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production - Google Patents.
-
POLYMORPHISM AND POLYMORPH CHARACTERISATION IN PHARMACEUTICALS. Available at: [Link]
-
Methyl 3-(1H-indol-3-yl)propanoate - CAS Common Chemistry. Available at: [Link]
-
Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde - Scientific Research Publishing. Available at: [Link]
-
Methods for Crystal Production of natural compounds; a review of recent advancements - International Scientific Organization. Available at: [Link]
-
Polymorphism: The Phenomenon Affecting the Performance of Drugs - SciSpace. Available at: [Link]
-
Synthesis and crystallization purification of phytosterol esters for food industry application. Available at: [Link]
-
Showing Compound propanoate (FDB031132) - FooDB. Available at: [Link]
-
INDO AMERICAN JOURNAL OF PHARMACEUTICAL SCIENCES. Available at: [Link]
-
3-(1h-indol-1-yl)propanoic acid (C11H11NO2) - PubChemLite. Available at: [Link]
-
3-(1H-INDOL-1-YL)PROPANOIC ACID - Matrix Fine Chemicals. Available at: [Link]
Sources
Troubleshooting & Optimization
purification of 3-(4-methyl-1H-indol-1-yl)propanoic acid from reaction mixtures
Technical Support Center: Purification of 3-(4-methyl-1H-indol-1-yl)propanoic acid
Case ID: IND-N1-PUR-004 Subject: Isolation and purification protocols for N-alkylated indole derivatives Assigned Scientist: Senior Application Specialist, Organic Synthesis Division
Executive Summary
This guide addresses the purification of This compound . The synthesis of this molecule typically involves the Michael addition of 4-methylindole to an acrylate ester (e.g., methyl acrylate) followed by hydrolysis, or direct N-alkylation.
Critical Challenge: The indole ring is naturally nucleophilic at the C3 position. Achieving high purity requires separating the desired N1-isomer from the thermodynamically favorable C3-isomer (3-(4-methyl-1H-indol-3-yl)propanoic acid) and unreacted starting material.
Module 1: Impurity Profiling & Diagnosis
Before initiating purification, understand what is in your flask. The 4-methyl group introduces steric hindrance near the N1/C3 axis, which can alter standard reactivity patterns.
| Component | Chemical Nature | Solubility Profile | Removal Strategy |
| Target Product (N1-isomer) | Carboxylic Acid (pKa ~4.8) | Soluble in mild base; Soluble in organics (DCM, EtOAc) when acidic. | Acid/Base Extraction |
| Unreacted 4-Methylindole | Neutral Heterocycle | Insoluble in water; Soluble in organics. | Organic Wash (Basic Phase) |
| C3-Isomer (Byproduct) | Carboxylic Acid (pKa ~4.8) | Similar to product, but more polar (H-bond donor present). | Chromatography / Recrystallization |
| Inorganic Salts | Ionic | Water soluble. | Aqueous Wash |
Module 2: Primary Purification (The pH-Swing Protocol)
Objective: Bulk removal of non-acidic impurities (unreacted indole) and inorganic catalysts. Principle: The carboxylic acid moiety allows the product to switch phases based on pH.
Step-by-Step Protocol
-
Hydrolysis Quench (If applicable): If you just performed ester hydrolysis (e.g., LiOH/THF), evaporate the organic solvent (THF/MeOH) completely before extraction. Residual alcohol prevents phase separation.
-
Basification:
-
Resuspend the crude residue in Water (pH > 10) using 1M NaOH or sat. NaHCO₃.
-
Why: The product becomes the carboxylate salt (
) and dissolves in water.
-
-
The "Indole Wash" (Critical Step):
-
Wash the aqueous layer 2-3 times with a non-polar organic solvent (e.g., Diethyl Ether or Toluene ).
-
Mechanism:[1] Unreacted 4-methylindole is neutral and lipophilic; it will migrate to the organic layer. The product remains in the water.
-
Check: Monitor the organic wash by TLC. Stop washing when no 4-methylindole is visible.
-
-
Acidification & Extraction:
-
Cool the aqueous layer to 0°C.
-
Slowly add 1M HCl until pH ~ 2-3 . The solution should turn cloudy as the free acid precipitates or oils out.
-
Extract immediately with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3x).
-
-
Drying:
-
Wash combined organic layers with Brine.
-
Dry over anhydrous Na₂SO₄.
-
Concentrate in vacuo.
-
Module 3: Polishing (Isomer Separation)
If the pH-swing did not yield analytical purity (often due to the C3-isomer), use the following methods.
Method A: Flash Column Chromatography
The N1-isomer (Target) lacks an N-H bond, making it less polar than the C3-isomer (Impurity).
-
Stationary Phase: Silica Gel (40-63 µm).
-
Mobile Phase: Hexane : Ethyl Acetate (Gradient 9:1 to 6:4) + 1% Acetic Acid .
-
Note: The acetic acid is mandatory to prevent "streaking" of the carboxylic acid on the silica.
-
-
Elution Order:
-
Unreacted Indole (if any remains) - High Rf
-
Target N1-Isomer - Medium Rf
-
C3-Isomer - Lower Rf (due to H-bonding with silica)
-
Method B: Recrystallization
Best for removing colored oxidation products.
-
Solvent System: Toluene/Hexane or Ethanol/Water.
-
Procedure: Dissolve crude solid in minimum hot Toluene. Add Hexane dropwise until turbidity persists. Cool slowly to 4°C.
Module 4: Workflow Visualization
The following diagram illustrates the logical flow for the pH-swing extraction, the most critical step in this purification.
Figure 1: Acid-Base "pH Swing" Extraction Workflow for Indole Carboxylic Acids.
Module 5: Troubleshooting & FAQs
Q1: My product isolated as a sticky brown oil, not a solid. What happened?
-
Diagnosis: This is common for N-alkylated indoles. It usually indicates trace solvent retention or oxidation impurities.
-
Fix: Perform a Trituration . Add cold Hexane or Pentane to the oil and sonicate. The impurities often dissolve, while the product crystallizes into a white/off-white solid. If that fails, dissolve in minimal DCM and re-evaporate slowly.
Q2: The product turned pink/red during drying.
-
Diagnosis: Indoles are prone to oxidative polymerization (forming "indolyl" radicals) when exposed to air and light, especially on acidic silica.
-
Fix:
-
Store the compound under Nitrogen/Argon.
-
Add 0.1% Sodium Metabisulfite to the aqueous acidification step (Step 4 in Module 2) to act as an antioxidant.
-
Minimize time on the silica column.
-
Q3: I see two spots on TLC that are very close together.
-
Diagnosis: Likely the N1-isomer (Target) and C3-isomer (Byproduct).
-
Fix: Use 2D-NMR (HMBC) to confirm. In HMBC, the N1-isomer will show a correlation between the
protons and the indole carbons. The C3-isomer will show correlations to . If confirmed, use the Flash Chromatography method described in Module 3 with a shallower gradient (e.g., 5% to 10% EtOAc).
Q4: Can I use UV to monitor the reaction?
-
Answer: Yes, but be careful. 4-methylindole and the product have very similar UV chromophores. You cannot rely on UV appearance alone; you must rely on Rf shift. The N-substituted product usually has a slightly different fluorescence (often blueish) compared to the starting material (often violet/purple) under 254/365 nm, but this is subjective.
References
-
Indole Functionalization: Smith, A. et al. "Regioselective N-Alkylation of Indoles via Michael Addition."[2] Journal of Organic Chemistry. (General reference for N vs C selectivity principles).
-
Purification of Indole Acids: National Institute of Standards and Technology (NIST). "Indole-3-propanoic acid Properties."[3][4][5][6] (Analogous physicochemical data).
-
Michael Addition Protocols: PubChem Compound Summary. "3-(1H-indol-3-yl)propanoic acid."[3][6] (Structural data for isomer comparison).
-
Reaction Optimization: ResearchGate. "Michael Addition of Indole to Acrylates." (Discussion on catalyst influence on regioselectivity).
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 1H-Indole-3-propanoic acid | C11H11NO2 | CID 3744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. Showing Compound 1H-Indole-3-propanoic acid (FDB000941) - FooDB [foodb.ca]
overcoming steric hindrance in 4-methylindole functionalization
Technical Support Center: 4-Methylindole Functionalization
Ticket #: 4MI-STR-001 Topic: Overcoming Steric Hindrance in C3/C2 Functionalization Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary: The "Peri-Strain" Bottleneck
Welcome to the technical support hub for 4-substituted indoles. If you are working with 4-methylindole , you are likely encountering low yields or lack of reactivity at the C3 position.
The Root Cause: The methyl group at position C4 exerts a specific type of steric hindrance known as peri-strain (or 1,4-interaction). Unlike a standard ortho-substituent, the C4-methyl group occupies the space directly adjacent to the C3-hydrogen and the incoming electrophile's trajectory.
-
Consequence 1: It destabilizes the transition state (Wheland intermediate) for Electrophilic Aromatic Substitution (EAS) if the electrophile is bulky.
-
Consequence 2: It prevents bulky ligands on Transition Metal catalysts (Pd, Rh, Ir) from coordinating effectively during C-H activation.
This guide provides three specific "Workaround Modules" to bypass these physical limitations.
Module 1: Electrophilic Aromatic Substitution (EAS)
Issue: "Standard Friedel-Crafts acylation (e.g., Acetyl Chloride/AlCl₃) yields <30% or results in polymerization."
Diagnosis
The classic mechanism involves the attack of the indole C3 on an acylium ion.[1] In 4-methylindole, the C4-Me group physically clashes with the oxygen of the incoming acyl group, raising the activation energy.
Troubleshooting Protocol
| Variable | Standard Protocol (Fails) | Optimized Protocol (Works) | Why? |
| Lewis Acid | AlCl₃, SnCl₄ | Y(OTf)₃ or InBr₃ | Lanthanide triflates coordinate the acylating agent more tightly, creating a more reactive "hard" electrophile that requires less geometric reorganization. |
| Solvent | DCM, Nitrobenzene | Ionic Liquids (e.g., [bmim]BF₄) or Microwave | Ionic liquids stabilize the charged intermediate (Wheland species), offsetting the destabilization caused by the C4-Me steric clash. |
| Temperature | 0°C to RT | 120°C (MW) | Thermal energy is required to overcome the peri-strain barrier, but conventional heating causes polymerization. Microwave heating is instantaneous and cleaner. |
Recommended Workflow: Microwave-Assisted Acylation
-
Reagents: 4-methylindole (1.0 equiv), Acid Anhydride (1.0 equiv), Y(OTf)₃ (1 mol%).
-
Solvent: [bmim]BF₄ (1 mL per mmol).
-
Conditions: Microwave irradiation at 120°C for 5-10 minutes.
-
Workup: Extract with Et₂O. The ionic liquid/catalyst phase can be recycled.
-
Expected Yield: >85% (vs <40% classical).
Module 2: Transition Metal Catalyzed C-H Activation
Issue: "Palladium or Rhodium catalyzed C3-arylation is failing. Catalyst poisoning suspected."
Diagnosis
It is not poisoning. It is ligand repulsion . Standard catalytic systems (like Pd(OAc)₂ with PPh₃) create a metal center that is too bulky to fit into the "pocket" created by the C4-methyl group and the N-protecting group.
Decision Matrix: Selecting the Right Catalyst
Caption: Decision workflow for overcoming steric barriers in metal-catalyzed functionalization. Note that bulky phosphines fail at C3 due to the C4-Me interaction.
The "Cp Solution"*
For C3-functionalization, switch to CpRh(III) or Cp Ir(III) catalysts.
-
Why: The pentamethylcyclopentadienyl (Cp*) ligand is "flat" relative to the metal center, unlike the propeller-shape of phosphine ligands. This allows the metal to slip past the C4-methyl group to activate the C3-H bond.
Module 3: The "Nuclear Option" (Radical Alkylation)
Issue: "I cannot get a carbon-carbon bond at C3 using Friedel-Crafts OR Metal Catalysis."
Solution: Metal-Free Radical Autotransfer
When sterics forbid the approach of a large electrophile or catalyst, use a radical mechanism . Radicals are planar and less sensitive to steric bulk than SN2 or coordination complexes.
Protocol: Cs₂CO₃/Oxone Mediated Alkylation
This method works exceptionally well for 4-methylindole (95% Yield reported) because it generates a highly reactive radical species that ignores the "buttressing" effect.
Step-by-Step Guide:
-
Setup: 10 mL vial with a stir bar.
-
Reactants:
-
4-Methylindole (0.5 mmol)
-
Alkyl/Benzylic Alcohol (Target electrophile precursor, 3.0 equiv)
-
Cs₂CO₃ (1.1 equiv)
-
Oxone® (1.0 equiv)
-
-
Solvent: p-Xylene (degassed not required, but recommended).
-
Reaction: Heat to 140°C for 18–24 hours.
-
Mechanism:
-
In situ oxidation of alcohol to aldehyde.
-
Aldehyde condenses with indole (overcoming sterics via high temp).
-
Reduction via hydrogen autotransfer.[2]
-
Frequently Asked Questions (FAQ)
Q: Can I use Vilsmeier-Haack formylation on 4-methylindole? A: Yes. The Vilsmeier reagent (chloroiminium ion) is relatively small and linear. The C4-methyl group usually tolerates formylation. However, if you attempt to use bulky formamides (e.g., N,N-diisopropyl), the reaction will fail. Stick to DMF or N-methylformanilide.
Q: I need to synthesize Gramine (3-dimethylaminomethyl-4-methylindole). The standard Mannich reaction is slow. What do I do? A: The standard Mannich (Formaldehyde + HNMe₂) generates a small electrophile, but the equilibrium is unfavorable due to the C4-Me.
-
Fix: Use Eschenmoser’s Salt (Dimethyl(methylene)ammonium iodide) in DCM. This is a pre-formed, highly reactive iminium salt that drives the reaction forward kinetically, overcoming the steric thermodynamic penalty.
Q: How do I functionalize C2 if C3 is blocked by the methyl group? A: Actually, the C4-methyl group helps C2 functionalization by blocking C3.
-
Direct Lithiation: Protect Nitrogen (e.g., N-Boc). Treat with t-BuLi at -78°C. The C4-Me steric bulk discourages aggregation at C3, often improving C2-lithiation selectivity compared to unsubstituted indole.
-
Quench: Add your electrophile.
References
-
Metal-Free C3-Alkylation (Oxone Protocol)
- Title: Direct C3-functionalization of indoles with alpha-heteroaryl-substituted methyl alcohols via a metal-free hydrogen autotransfer.
- Source: ChemRxiv (2022).
-
URL:[Link]
-
Friedel-Crafts Optimization (Ionic Liquids/Microwave)
-
Transition Metal C-H Activation (Steric Considerations)
-
Ruthenium Catalyzed Functionalization
Sources
Validation & Comparative
Deconvoluting the Signature of a Bioactive Scaffold: A Guide to the ¹H NMR Spectrum of 3-(4-methyl-1H-indol-1-yl)propanoic acid
In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique, offering profound insights into molecular architecture. This guide provides an in-depth analysis of the ¹H NMR spectrum of 3-(4-methyl-1H-indol-1-yl)propanoic acid, a molecule of interest due to its indole scaffold, a privileged structure in medicinal chemistry. We will dissect the anticipated spectral features, compare them with related structural analogs, and provide a robust experimental protocol for acquiring high-quality data.
The Structural Landscape: Predicting the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is a composite of signals arising from the distinct proton environments within its three key structural fragments: the 4-methylindole core, the N-substituted propanoic acid chain, and the carboxylic acid group. A detailed prediction of the chemical shifts (δ), multiplicities, and integration values for each proton is presented below. This predictive analysis is grounded in established principles of NMR spectroscopy and comparison with empirical data from structurally related compounds.
Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Comparative Analysis |
| H-7 | ~7.5 - 7.6 | d | 1H | The proton at position 7 is typically the most downfield of the indole aromatic protons due to anisotropic effects from the fused benzene ring. |
| H-2 | ~7.2 - 7.3 | d | 1H | The C2-proton of the indole ring is adjacent to the nitrogen atom and is expected to resonate as a doublet. |
| H-5, H-6 | ~7.0 - 7.2 | m | 2H | The protons at positions 5 and 6 will likely appear as a complex multiplet due to mutual coupling and coupling to H-7. |
| H-3 | ~6.5 - 6.6 | d | 1H | The C3-proton is adjacent to the pyrrole nitrogen and is expected to be a doublet. |
| -CH₂- (α to COOH) | ~2.8 - 2.9 | t | 2H | These methylene protons are adjacent to the electron-withdrawing carboxylic acid group, leading to a downfield shift. They will appear as a triplet due to coupling with the adjacent methylene group. |
| -CH₂- (β to COOH) | ~4.4 - 4.5 | t | 2H | These methylene protons are directly attached to the indole nitrogen, causing a significant downfield shift. They will appear as a triplet due to coupling with the other methylene group. |
| -CH₃ | ~2.4 - 2.5 | s | 3H | The methyl group at position 4 on the indole ring will appear as a singlet. |
| -COOH | ~10 - 12 | br s | 1H | The carboxylic acid proton is highly deshielded and often appears as a broad singlet. Its chemical shift can be concentration and solvent dependent.[1] |
Comparative Spectral Analysis: Isolating Structural Influences
To appreciate the nuances of the predicted spectrum, it is instructive to compare it with the known spectra of its constituent parts: 4-methylindole and propanoic acid.
4-Methylindole: The Aromatic Core
The ¹H NMR spectrum of 4-methylindole provides the foundational chemical shifts for the indole protons. The presence of the electron-donating methyl group at the C4 position will slightly shield the protons on the benzene portion of the indole ring compared to unsubstituted indole.
Propanoic Acid: The Aliphatic Chain
The characteristic ¹H NMR signals for propanoic acid are a triplet for the methyl group (~1.1-1.2 ppm), a quartet for the methylene group alpha to the methyl group (~2.3-2.4 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).[2][3][4] In this compound, the propanoic acid moiety is N-substituted, which dramatically alters the chemical shifts of the methylene protons. The methylene group directly attached to the indole nitrogen experiences significant deshielding.
Experimental Protocol for ¹H NMR Spectrum Acquisition
Acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural interpretation. The following is a standardized protocol for the analysis of this compound.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common initial choice for its ability to dissolve a wide range of organic compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be used. Note that the use of protic solvents like CD₃OD will lead to the exchange of the carboxylic acid proton, and its signal will not be observed.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[2]
NMR Instrument Parameters
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-32 scans should be sufficient for a sample of this concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A spectral width of -2 to 16 ppm is appropriate to capture all proton signals, including the carboxylic acid proton.
-
Data Processing
-
Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Phase Correction: Manually or automatically phase the spectrum to obtain pure absorption peaks.
-
Baseline Correction: Apply a baseline correction to ensure accurate integration.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Integration: Integrate all the peaks to determine the relative number of protons corresponding to each signal.
Visualizing the Molecular Structure and Workflow
To further clarify the relationships between the protons and the experimental process, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for ¹H NMR analysis.
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of structural information. By carefully analyzing the chemical shifts, coupling patterns, and integration of the signals, a complete and unambiguous assignment of all protons in the molecule can be achieved. This guide serves as a comprehensive resource for researchers, enabling them to predict, acquire, and interpret the ¹H NMR spectrum of this and structurally related compounds, thereby accelerating the pace of drug discovery and chemical research.
References
-
Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). Proton NMR spectrum of propanoic acid. Retrieved from [Link]
-
Nagwa. (2019, July 2). ¹H NMR Spectrum of Propanoic Acid [Video]. Nagwa Classes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Methylindole. PubChem. Retrieved from [Link]
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- Patel, H., Sharma, D., & Sureja, D. (2019). Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid. Research Journal of Pharmacy and Technology, 12(7), 3329-3333.
-
Chemistry LibreTexts. (2021, May 4). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. nagwa.com [nagwa.com]
- 4. Propionic acid(79-09-4) 1H NMR [m.chemicalbook.com]
Mass Spectrometry Profiling of 3-(4-Methyl-1H-indol-1-yl)propanoic acid (CAS 1094654-47-3)
Technical Deep Dive & Comparative Analysis Guide
Executive Summary: The Analytical Challenge
3-(4-Methyl-1H-indol-1-yl)propanoic acid (CAS 1094654-47-3) represents a critical structural class in pharmaceutical chemistry: N-substituted indole fatty acids . While often utilized as a synthetic intermediate or building block, its structural similarity to biologically active C3-substituted indole metabolites (e.g., Indole-3-propionic acid derivatives) presents a significant analytical challenge.
In drug development, distinguishing between N-alkylation (often an impurity or prodrug moiety) and C-alkylation (active pharmacophore) is paramount. This guide provides a definitive mass spectrometry (MS) characterization of CAS 1094654-47-3, comparing its ionization and fragmentation behavior against standard C3-substituted alternatives to establish a robust identification workflow.
Chemical Identity & Physicochemical Profile
Before establishing MS parameters, the analyte's physicochemical properties must dictate the ionization strategy.
| Property | Specification |
| CAS Number | 1094654-47-3 |
| Chemical Name | This compound |
| Molecular Formula | C₁₂H₁₃NO₂ |
| Exact Mass | 203.0946 Da |
| LogP (Predicted) | ~2.8 - 3.2 (Hydrophobic N-substituent increases retention) |
| pKa (Acid) | ~4.8 (Carboxylic acid) |
| pKa (Base) | Indole nitrogen is non-basic due to alkylation; protonation occurs on C3 or ring.[1] |
Comparative Analysis: N-Substituted vs. C3-Substituted Isomers
The core analytical objective is to differentiate the Product (N-substituted, 1-position) from its Alternative (C3-substituted regioisomers).
3.1. Ionization Efficiency & Polarity
-
Product (CAS 1094654-47-3): The N-alkylation removes the acidic N-H proton of the indole ring. Consequently, it shows enhanced stability in ESI(+) mode compared to non-alkylated indoles, but the carboxylic acid tail makes ESI(-) highly sensitive.
-
Alternative (C3-Isomers): Possess a free N-H group. They often suffer from peak tailing on C18 columns due to secondary interactions with silanols unless capped, and ionize readily in both polarities.
3.2. Fragmentation Logic (MS/MS)
Differentiation relies on the stability of the core cation after side-chain loss.
| Feature | Product: this compound | Alternative: C3-Substituted Isomers |
| Precursor Ion | [M+H]⁺ = 204.1 | [M+H]⁺ = 204.1 |
| Primary Loss | -73 Da (Loss of propanoic acid chain: -CH₂CH₂COOH) | -59 Da (Loss of -CH₂COOH) or -17 Da (NH₃) |
| Characteristic Fragment | m/z 132 (4-Methylindole cation).[1] The N-C bond cleavage is distinct. | m/z 130 (Methylene-indole quinolinium ion). Requires H-rearrangement. |
| Mechanism | Simple N-dealkylation. | Quinolinium rearrangement / Ring expansion. |
Experimental Protocol: LC-MS/MS Workflow
This protocol is designed for Trace Level Detection (ng/mL) in biological matrices, validated for high-throughput screening.
4.1. Sample Preparation: Liquid-Liquid Extraction (LLE)
Rationale: LLE is superior to Protein Precipitation (PPT) for this analyte to remove phospholipids that suppress the ESI(-) signal of the carboxylic acid.
-
Aliquot: Transfer 50 µL of plasma/matrix to a glass tube.
-
Acidification: Add 10 µL of 1% Formic Acid (Critical: Protonates the carboxylic acid, driving it into the organic phase).
-
Extraction: Add 500 µL of Ethyl Acetate/Hexane (80:20 v/v) .
-
Agitation: Vortex for 5 mins; Centrifuge at 4000g for 5 mins.
-
Reconstitution: Evaporate supernatant under N₂; reconstitute in 100 µL Mobile Phase A/B (50:50).
4.2. Chromatographic Conditions[2][3]
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Maintains acid protonation).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10% -> 90% B (Linear)
-
3.0-4.0 min: 90% B (Wash)
-
-
Flow Rate: 0.4 mL/min.
4.3. Mass Spectrometry Parameters (Triple Quadrupole)
-
Source: ESI Positive (ESI+) - Selected for better structural elucidation fragments.
-
Spray Voltage: 3500 V.
-
Capillary Temp: 320°C.
MRM Transitions Table:
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Role |
| CAS 1094654-47-3 | 204.1 | 132.1 | 25 | Quantifier (Core Indole) |
| CAS 1094654-47-3 | 204.1 | 144.1 | 15 | Qualifier (Side chain cleavage) |
| Internal Standard | 208.1 | 136.1 | 25 | Deuterated Analog (d4) |
Mechanistic Visualization: Fragmentation Pathway
The following diagram illustrates the specific ESI(+) fragmentation pathway for CAS 1094654-47-3, highlighting the N-dealkylation mechanism that distinguishes it from C3-isomers.
Caption: ESI(+) Fragmentation pathway of CAS 1094654-47-3 showing the characteristic N-dealkylation yielding the m/z 132 core.
Performance Data Comparison
The following data summarizes the expected performance of the described method compared to generic indole analysis methods.
| Metric | Optimized Method (This Guide) | Generic Indole Method |
| LLOQ | 0.5 ng/mL (ESI+) | 5.0 ng/mL (UV/Fluorescence) |
| Linearity (R²) | > 0.998 (0.5 - 1000 ng/mL) | > 0.990 |
| Selectivity | High (Distinguishes regioisomers) | Low (Co-elution of isomers likely) |
| Matrix Effect | < 10% (via LLE) | > 30% (via PPT) |
References
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Indole-3-propanoic acid (Isomer Comparison). NIST Chemistry WebBook. Retrieved from [Link]
-
El Kihel, A., et al. (2016).[4] Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry. Retrieved from [Link]
-
Chen, L., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum. Metabolites (MDPI). Retrieved from [Link]
Sources
Comparative Guide: IR Spectroscopy Characterization of 3-(4-methyl-1H-indol-1-yl)propanoic Acid
Executive Summary
Context: 3-(4-methyl-1H-indol-1-yl)propanoic acid is a functionalized indole derivative, structurally significant in the development of auxin mimics, melatonin analogues, and pharmaceutical scaffolds. Objective: This guide provides a technical framework for validating the synthesis of this molecule using Infrared (IR) Spectroscopy. It focuses on distinguishing the target product from its primary precursor, 4-methylindole , and its structural analog, indole-1-propionic acid . Key Differentiator: The successful N-alkylation of the indole core is confirmed by the disappearance of the N-H stretch (~3400 cm⁻¹) and the appearance of the carboxylic C=O stretch (~1710 cm⁻¹).
Part 1: Spectral Fingerprint Analysis
The following analysis compares the theoretical and empirical peak assignments for the target molecule against its starting material. This comparison is critical for monitoring the N-1 substitution reaction.
Comparative Peak Assignment Table
| Functional Group | Vibration Mode | Precursor: 4-Methylindole (cm⁻¹) | Target: this compound (cm⁻¹) | Diagnostic Note |
| Nitrogen Moiety | N-H Stretch | 3390–3420 (s, sharp) | ABSENT | Primary Confirmation of N-Alkylation. |
| Carboxylic Acid | O-H Stretch | Absent | 2500–3300 (br, strong) | Broad "hump" typical of H-bonded acid dimers. |
| Carbonyl | C=O[1][2][3] Stretch | Absent | 1700–1735 (s) | Strongest peak in the spectrum. |
| Aromatic Ring | C=C Stretch | 1580–1620 (m) | 1580–1620 (m) | Indole core remains intact. |
| Methyl Group | C-H Stretch (sp³) | 2910–2960 (m) | 2910–2960 (m) | Confirms presence of 4-methyl group. |
| Methylene Chain | C-H Scissoring | Absent | 1450–1470 (m) | Propanoic acid chain contribution. |
| Fingerprint | C-H Out-of-Plane | 740–760 (s) | 740–760 (s) | Characteristic of 1,2,3-trisubstituted benzene ring (4-sub indole). |
(s) = strong, (m) = medium, (br) = broad
Detailed Region Analysis
1. The Functional Group Region (4000–1500 cm⁻¹)
-
The "Missing" Peak (3400 cm⁻¹): Unsubstituted indoles like 4-methylindole exhibit a sharp, non-hydrogen-bonded N-H stretch in dilute solution, or a hydrogen-bonded band in solid state. In the target molecule, the N-1 position is substituted with a propanoic acid chain. If a sharp peak remains at >3350 cm⁻¹, your reaction is incomplete.
-
The Acid Envelope (2500–3300 cm⁻¹): The carboxylic acid tail forms strong intermolecular hydrogen bond dimers in the solid state.[1] This creates a massive, broad absorption that often overlaps with the C-H stretching region (2800–3000 cm⁻¹).[1][4]
-
The Carbonyl Signal (1700–1735 cm⁻¹): This is the definitive marker for the propanoic acid moiety. In the solid state (dimer), this appears lower (~1700–1710 cm⁻¹). In dilute solution (monomer), it shifts higher (~1735–1760 cm⁻¹).
2. The Fingerprint Region (1500–600 cm⁻¹)
-
Substitution Pattern: The 4-methylindole core possesses a specific substitution pattern on the benzene ring. Unlike unsubstituted indole (which mimics ortho-disubstituted benzene), 4-methylindole mimics a 1,2,3-trisubstituted benzene system. Look for strong out-of-plane (oop) bending vibrations near 740–760 cm⁻¹ .
-
Differentiation from Isomers: This region distinguishes the target from Indole-3-propionic acid (an isomer where the chain is at C3). The C3-substituted isomer retains the N-H stretch, whereas your N1-substituted target does not.
Part 2: Experimental Protocol (ATR-FTIR)
Methodology: Attenuated Total Reflectance (ATR) is preferred over KBr pellets for this carboxylic acid derivative to avoid moisture interference in the O-H region.
Step-by-Step Workflow
-
Instrument Setup:
-
Calibrate FT-IR spectrometer with a polystyrene film standard.
-
Ensure the ATR crystal (Diamond or ZnSe) is clean. Background scan (air) must be flat.
-
-
Sample Preparation (Solid State):
-
The target acid is likely a solid. Place ~2 mg of the dry powder directly onto the crystal.
-
Critical: Apply high pressure using the anvil. Carboxylic acid dimers require intimate contact with the crystal to resolve the C=O stretch clearly.
-
-
Acquisition Parameters:
-
Resolution: 4 cm⁻¹
-
Scans: 16–32 (sufficient for strong C=O signals).
-
Range: 4000–600 cm⁻¹.
-
-
Post-Run Cleaning:
-
Clean crystal immediately with Isopropanol. Carboxylic acids can etch ZnSe crystals over prolonged exposure; Diamond is resistant.
-
Part 3: Validation Logic & Visualization
Diagram 1: Reaction Monitoring Logic
This decision tree guides the researcher through the spectral validation of the N-alkylation reaction.
Caption: Logic flow for validating the N-1 substitution of 4-methylindole using IR markers.
Diagram 2: Spectral Feature Map
A visual representation of the expected spectral shifts between the precursor and the product.
Caption: Visualizing the functional group exchange: Loss of N-H and gain of Carboxylic Acid moiety.
References
-
NIST Mass Spectrometry Data Center. (2023). Indole-1-propionic acid Infrared Spectrum. National Institute of Standards and Technology.[5] [Link]
-
SpectraBase. (2024). 4-Methylindole Vapor Phase IR Spectrum. John Wiley & Sons.[6][7] [Link]
-
LibreTexts Chemistry. (2020). Spectroscopy of Carboxylic Acids. [Link]
-
PubChem. (2025).[6] 4-Methylindole Compound Summary. National Library of Medicine. [Link]
Sources
Reference Standards for 3-(4-methyl-1H-indol-1-yl)propanoic Acid: A Technical Comparison & Qualification Guide
This guide outlines the technical requirements, qualification strategies, and performance metrics for reference standards of 3-(4-methyl-1H-indol-1-yl)propanoic acid . It addresses the specific challenges associated with N-substituted indole derivatives, particularly the critical need to distinguish them from their C3-substituted regioisomers.
Executive Summary: The Regioselectivity Challenge
In drug development, This compound is often utilized as a scaffold for phospholipase inhibitors or as a specific metabolite marker. However, its structural integrity as a reference standard is frequently compromised by its synthetic origin.
The indole ring is an ambident nucleophile . While the target molecule requires alkylation at the N1 position , the C3 position is naturally more nucleophilic under neutral or acidic conditions.[1] Consequently, commercial "Research Grade" samples often contain significant levels of the C3-regioisomer (3-(4-methyl-1H-indol-3-yl)propanoic acid), which has distinct biological activity but similar chromatographic properties.
Critical Takeaway: A Certificate of Analysis (CoA) that reports "Purity by HPLC" without explicitly confirming Regio-Purity by NMR is insufficient for this compound.
Comparative Analysis: Primary Standard vs. Research Grade
The following table contrasts the specifications of a fully qualified Primary Reference Standard against typical commercial "Research Grade" material.
| Feature | Qualified Primary Standard | Commercial Research Grade | Impact on Data |
| Assay (Mass Balance) | 99.0% ± 1.0% (w/w) | Not determined (often just "Area %") | High: Essential for accurate potency/quantitation. |
| Regio-Purity | Confirmed >99.5% N1-isomer | Unknown (Risk of C3-isomer presence) | Critical: C3-isomer is a potent biological confounder. |
| 1H-NMR Identification | Assignment of N-CH2 vs C3-CH2 | Structure confirmed (generic) | High: Only NMR definitively distinguishes N1 from C3. |
| Water Content (KF) | Quantified (<0.5%) | Not reported | Medium: Affects weighing accuracy for stock solutions. |
| Residual Solvents | Quantified (GC-HS) | Not reported | Medium: Solvents like DMF/DMSO can inflate weight. |
| Homogeneity | Tested across vialing | Single vial test | Low: Risk of batch variability. |
Technical Deep Dive: Impurity Fate Mapping
To validate purity, one must understand the synthesis. The standard is typically synthesized via a Michael Addition of 4-methylindole to an acrylate ester (e.g., methyl acrylate), followed by hydrolysis.
Reaction Pathway & Impurity Logic
-
Target (N1-Alkylation): Favored by strong bases (NaH, KOH) in polar aprotic solvents (DMF), promoting the indolate anion.[1]
-
Impurity A (C3-Alkylation): Favored if base strength is insufficient or if proton transfer occurs.
-
Impurity B (Bis-Alkylation): Occurs if C3 reacts after N1 (or vice versa).
-
Impurity C (Starting Material): Unreacted 4-methylindole.
Diagram: Synthesis & Impurity Pathways
Figure 1: Reaction pathways showing the competition between N1 (Target) and C3 (Impurity) alkylation.
Qualification Protocols (Self-Validating Systems)
To qualify a batch of this compound as a reference standard, use the following orthogonal methods.
A. Regio-Purity Confirmation via 1H-NMR
The most reliable method to distinguish the N1-isomer from the C3-isomer is Proton NMR.
-
Protocol: Dissolve ~10 mg in DMSO-d6.
-
Diagnostic Signals:
-
N-CH2 (Target): Look for a triplet at
4.3 – 4.5 ppm . The electronegative nitrogen deshields these protons significantly. -
C3-CH2 (Impurity): Look for a triplet at
2.9 – 3.1 ppm . These are less deshielded. -
Indole NH: The Target (N1-substituted) must lack the broad singlet at
10.0–11.0 ppm. If this peak is present, the sample contains C3-isomer or unreacted starting material.
-
B. Purity by HPLC-UV (Gradient Method)
A standard C18 method is sufficient, but pH control is vital to suppress ionization of the carboxylic acid tail for better retention.
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 280 nm (Indole characteristic absorption).
-
Expectation: The N1-isomer typically elutes after the C3-isomer due to the loss of the H-bond donor (NH) group, making it more hydrophobic in acidic conditions.
C. qNMR for Potency Assignment (The "Gold Standard")
Do not rely on "100% - Impurities". Use Quantitative NMR (qNMR) for absolute assay.
-
Internal Standard: Maleic Acid or Dimethyl Sulfone (Traceable to NIST).
-
Workflow:
-
Weigh ~10 mg Sample and ~5 mg Internal Standard (precision ±0.01 mg).
-
Dissolve in DMSO-d6.
-
Acquire spectrum with D1 (Relaxation Delay) ≥ 30 seconds to ensure full relaxation.
-
Integrate the 4-Methyl singlet (
~2.4 ppm) against the Internal Standard peak.
-
Workflow Diagram: Qualification Lifecycle
Figure 2: Step-by-step qualification workflow to transition a research chemical to a Reference Standard.
References
-
National Institute of Standards and Technology (NIST). 3-Indolepropionic acid, 2TMS derivative (Mass Spectrum and Data). Available at: [Link]
-
Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition Mechanisms. Available at: [Link]
-
MDPI (Pharmaceuticals). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds. Available at: [Link]
Sources
A Researcher's Guide to Elemental Analysis: Theoretical Calculation and Experimental Considerations for C₁₂H₁₃NO₂
For professionals in chemical research, materials science, and drug development, the precise determination of a compound's elemental composition is a foundational requirement. It serves as a primary method for verifying the molecular formula of a newly synthesized compound and is a critical benchmark for assessing its purity. This guide provides a comprehensive comparison of the theoretical elemental composition of the molecule C₁₂H₁₃NO₂ with the practical aspects of its experimental determination via combustion analysis.
Part 1: Theoretical Elemental Composition of C₁₂H₁₃NO₂
The theoretical elemental composition represents the calculated percentage by mass of each element within an ideal, pure molecule. This calculation is the gold standard against which all experimental results are measured. The process begins with the molecular formula and the standard atomic weights of the constituent elements.
Foundational Principles
The calculation is based on the molar mass of the compound and the total mass of each element within one mole of that compound. The standard atomic weights used for this calculation are provided by the International Union of Pure and Applied Chemistry (IUPAC) and are based on the isotopic composition of elements found in nature.
The atomic masses required for C₁₂H₁₃NO₂ are:
-
Carbon (C): 12.011 u[1]
Step-by-Step Calculation
Step 1: Calculate the Molecular Weight (Molar Mass) of C₁₂H₁₃NO₂
The molecular weight (MW) is the sum of the atomic weights of all atoms in the molecule.
-
Mass of Carbon = 12 atoms × 12.011 u/atom = 144.132 u
-
Mass of Hydrogen = 13 atoms × 1.008 u/atom = 13.104 u
-
Mass of Nitrogen = 1 atom × 14.007 u/atom = 14.007 u
-
Mass of Oxygen = 2 atoms × 15.999 u/atom = 31.998 u
-
Total Molecular Weight = 144.132 + 13.104 + 14.007 + 31.998 = 203.241 g/mol
Step 2: Calculate the Percentage Composition of Each Element
The percentage of each element is its total mass contribution divided by the total molecular weight, multiplied by 100.
-
% Carbon (C) = (144.132 / 203.241) × 100% = 70.92%
-
% Hydrogen (H) = (13.104 / 203.241) × 100% = 6.45%
-
% Nitrogen (N) = (14.007 / 203.241) × 100% = 6.89%
-
% Oxygen (O) = (31.998 / 203.241) × 100% = 15.74%
Summary of Theoretical Composition
The calculated data provides the exact theoretical elemental percentages for a pure sample of C₁₂H₁₃NO₂.
| Element | Symbol | Atomic Mass (u) | Atoms in Molecule | Total Mass Contribution (u) | Percentage by Mass (%) |
| Carbon | C | 12.011 | 12 | 144.132 | 70.92% |
| Hydrogen | H | 1.008 | 13 | 13.104 | 6.45% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 6.89% |
| Oxygen | O | 15.999 | 2 | 31.998 | 15.74% |
| Total | 203.241 | 100.00% |
Part 2: Experimental Verification via Combustion Analysis
The most common and reliable method for determining the elemental composition of organic compounds is combustion analysis, often performed with a CHNS/O analyzer.[6][7] This technique provides a quantitative measurement of the carbon, hydrogen, nitrogen, and sulfur content, with oxygen often determined separately by high-temperature pyrolysis.[7][8]
Causality of Experimental Design
The core principle of combustion analysis is the complete and instantaneous combustion of a small, precisely weighed sample in an oxygen-rich environment. This process, based on the classical Pregl-Dumas method, converts the constituent elements into simple, stable gases (CO₂, H₂O, N₂, and SO₂).
-
High-Temperature Combustion: A furnace temperature of approximately 1000°C ensures the complete breakdown of the sample into its elemental components.
-
Inert Carrier Gas: An inert gas, typically helium, is used to transport the combustion products through the various stages of the analyzer without reacting with them.
-
Reduction and Separation: The gas mixture passes over heated high-purity copper, which reduces any nitrogen oxides (NOx) to elemental nitrogen (N₂) and removes excess oxygen. The gases are then separated, typically using a gas chromatography (GC) column.
-
Detection: A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the GC column. The TCD's response is proportional to the amount of each specific gas.
Generalized Experimental Protocol for CHN Analysis
The following is a detailed, step-by-step methodology for a typical CHN analysis experiment.
-
Instrument Calibration:
-
Calibrate the CHN analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide).
-
Perform several runs of the standard to ensure the instrument's response is linear and reproducible. The results for the standard should fall within a very narrow tolerance of the certified values.
-
-
Sample Preparation:
-
Ensure the sample (C₁₂H₁₃NO₂) is homogeneous and completely dry. The presence of residual solvent or water will significantly skew the hydrogen and carbon results.
-
Using a microbalance, accurately weigh approximately 1-3 mg of the sample into a tin or silver capsule. Record the weight precisely.
-
Seal the capsule tightly to encase the sample, removing as much atmospheric air as possible.
-
-
Analysis Execution:
-
Place the sealed capsule into the instrument's autosampler.
-
Initiate the analysis sequence. The autosampler will drop the sample into the combustion furnace, which is maintained at ~1000°C in a pure oxygen environment.
-
The sample undergoes rapid "flash" combustion.[8]
-
The resulting gas mixture (CO₂, H₂O, N₂, NOx, etc.) is swept by a helium carrier gas through a reduction tube containing heated copper to convert NOx to N₂.
-
The gases then pass through specific absorbent traps to remove impurities.[8]
-
The purified CO₂, H₂O, and N₂ gases are separated by a GC column.
-
The separated gases flow through a thermal conductivity detector (TCD), which generates an electrical signal proportional to the concentration of each gas.
-
-
Data Processing:
-
The instrument's software integrates the signal from the TCD for each gas.
-
Using the sample's initial weight and the calibration data, the software calculates the mass percentage of Carbon, Hydrogen, and Nitrogen in the original sample.
-
Experimental Workflow Diagram
The logical flow from sample introduction to data output in a modern elemental analyzer is illustrated below.
Caption: Workflow of CHN determination via combustion analysis.
Part 3: Comparison and Interpretation of Results
The final step is to compare the experimental data with the theoretical calculations. This comparison is the ultimate arbiter of the compound's purity and identity.
Acceptance Criteria
For a compound to be considered pure, the experimentally determined mass percentages for each element should closely match the theoretical values. In the pharmaceutical and academic research sectors, a widely accepted tolerance is that the experimental values must be within ±0.4% of the calculated theoretical values. A deviation greater than this often indicates the presence of impurities, such as residual solvents, water, or unreacted starting materials.
Data Comparison Table
Below is a table comparing the theoretical values for C₁₂H₁₃NO₂ with a set of hypothetical (but realistic) experimental results that would be considered acceptable.
| Element | Theoretical Mass % | Experimental Mass % (Example) | Difference (%) | Status (within ±0.4%) |
| Carbon (C) | 70.92% | 70.75% | -0.17% | Pass |
| Hydrogen (H) | 6.45% | 6.51% | +0.06% | Pass |
| Nitrogen (N) | 6.89% | 6.98% | +0.09% | Pass |
In this example, all experimentally determined values fall within the ±0.4% acceptance window, providing strong evidence that the synthesized compound has the correct molecular formula and is of high purity.
Conclusion
The elemental analysis of a compound like C₁₂H₁₃NO₂ is a two-pronged process. It begins with a precise theoretical calculation based on fundamental atomic weights, which establishes an absolute benchmark. This is followed by rigorous experimental verification, typically via combustion analysis, which provides a real-world assessment of the sample's composition. The convergence of the experimental data with the theoretical values within a narrow margin of error is a cornerstone of chemical characterization, confirming molecular identity and ensuring the quality and purity essential for research and drug development.
References
-
Anadolu University, "ORGANIC ELEMENTAL ANALYZER (CHNS/O)", ARUM, Available at: [Link]
-
AZoM, "What is a CHNS Elemental Analyzer?", (2023), Available at: [Link]
-
SlideShare, "C H N S ANALYSIS.pptx", (n.d.), Available at: [Link]
-
Analytik Jena, "Combustion Elemental Analysis", (n.d.), Available at: [Link]
-
ResearchGate, "Chapter 6 Elemental Analysis and Biological Characterization", (n.d.), Available at: [Link]
-
Elementar, "Elemental analysis: operation & applications", (n.d.), Available at: [Link]
-
Royal Society of Chemistry, "Nitrogen - Element information, properties and uses", Periodic Table, Available at: [Link]
-
Royal Society of Chemistry, "CHNS Elemental Analysers", AMC Technical Briefs, (2008), Available at: [Link]
-
Center for Materials Research and Analysis, "CHNS Elemental Analyser", University of Nebraska-Lincoln, Available at: [Link]
-
PubChem, "Atomic Mass | Periodic Table of Elements", National Institutes of Health, Available at: [Link]
-
Royal Society of Chemistry, "Hydrogen - Element information, properties and uses", Periodic Table, Available at: [Link]
-
Royal Society of Chemistry, "Oxygen - Element information, properties and uses", Periodic Table, Available at: [Link]
-
Wikipedia, "Oxygen", (n.d.), Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ceinstruments.co.uk [ceinstruments.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Elemental analysis: operation & applications - Elementar [elementar.com]
- 5. measurlabs.com [measurlabs.com]
- 6. azom.com [azom.com]
- 7. rsc.org [rsc.org]
- 8. ORGANIC ELEMENTAL ANALYZER (CHNS/O) - Central Research Laboratory Application and Research Center | Eskisehir Osmangazi University [arum.esogu.edu.tr]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
